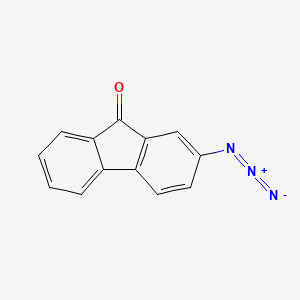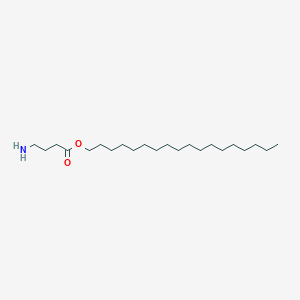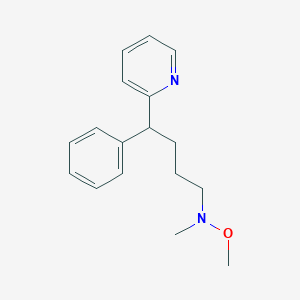
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is an organic compound that features a complex structure with a combination of aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and perform a series of functional group transformations to introduce the methoxy, methyl, and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in fully saturated aliphatic compounds.
Applications De Recherche Scientifique
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methoxy-N-methyl-4-phenylbutanamide
- N-methyl-4-phenoxybenzylamine
- N-methyl-4-phenylbutanamide
Uniqueness
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is unique due to the presence of both a pyridine ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H22N2O |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-4-phenyl-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C17H22N2O/c1-19(20-2)14-8-11-16(15-9-4-3-5-10-15)17-12-6-7-13-18-17/h3-7,9-10,12-13,16H,8,11,14H2,1-2H3 |
Clé InChI |
JHTBNFDMWAXIAB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC(C1=CC=CC=C1)C2=CC=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



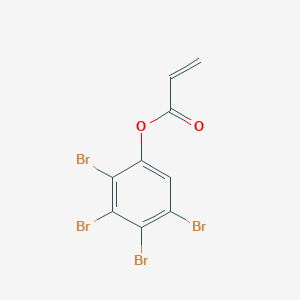
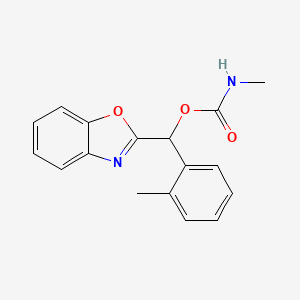
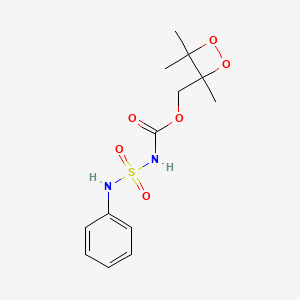
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
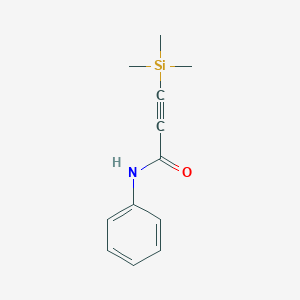
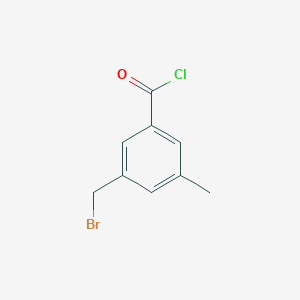
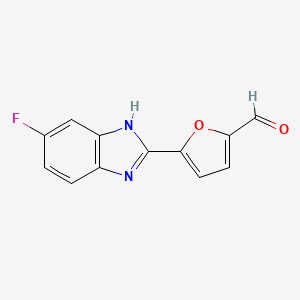


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)

